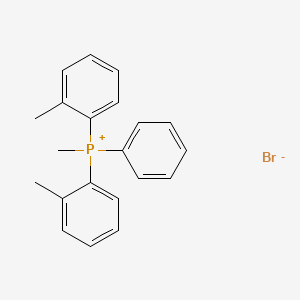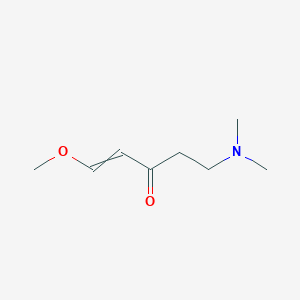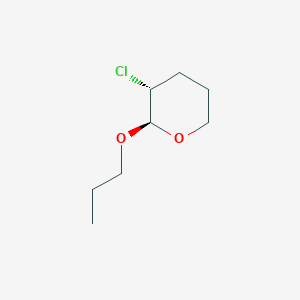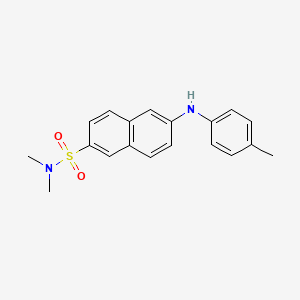
Methylbis(2-methylphenyl)phenylphosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylbis(2-methylphenyl)phenylphosphanium bromide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and one methyl group, with a bromide ion as the counterion. It is commonly used in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(2-methylphenyl)phenylphosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide in the presence of a base. The reaction proceeds as follows:
PPh3+CH3Br→[PPh2(CH3)Ph]+Br−
This reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methylbis(2-methylphenyl)phenylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Phosphonium salts with different counterions.
Reduction: Triphenylphosphine and its derivatives.
科学的研究の応用
Methylbis(2-methylphenyl)phenylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methylbis(2-methylphenyl)phenylphosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electrons, making it a versatile reagent in various chemical transformations. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tetraphenylphosphonium bromide: Similar in structure but with an additional phenyl group.
Methyltriphenylphosphonium bromide: Similar but with a different substitution pattern.
Uniqueness
Methylbis(2-methylphenyl)phenylphosphanium bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
特性
CAS番号 |
61249-26-1 |
|---|---|
分子式 |
C21H22BrP |
分子量 |
385.3 g/mol |
IUPAC名 |
methyl-bis(2-methylphenyl)-phenylphosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-17-11-7-9-15-20(17)22(3,19-13-5-4-6-14-19)21-16-10-8-12-18(21)2;/h4-16H,1-3H3;1H/q+1;/p-1 |
InChIキー |
QMWGQCBEQFWAPA-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)


![4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14585155.png)


